REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[K+].Br[CH2:19][C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[C:22]#[N:23]>C(C(C)=O)C(C)C.O>[C:22]([C:21]1[CH:24]=[CH:25][CH:26]=[CH:27][C:20]=1[CH2:19][N:3]1[CH2:4][CH2:5][S:1][C:2]1=[O:6])#[N:23] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
S1C(NCC1)=O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is refluxed for 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
FILTRATION
|
Details
|
the insoluble precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 10 ml of water each and
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After recrystallizing 4.71 g of crude product from 20 ml of ethanol under simultaneous clarification with activated carbon 3.39 g (51.8%) of white, crystalline title compound
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)CN1C(SCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |